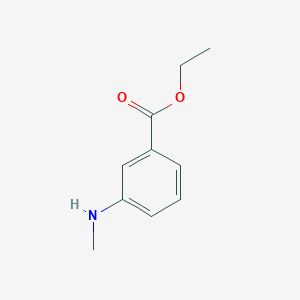

Ethyl 3-(methylamino)benzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-6-9(7-8)11-2/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBSDSALNYZBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465729 | |

| Record name | Benzoic acid, 3-(methylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192632-34-1 | |

| Record name | Benzoic acid, 3-(methylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Aminobenzoate Derivatives Research

Aminobenzoic acids and their derivatives, such as Ethyl 3-(methylamino)benzoate, are a class of compounds that have long been a cornerstone of chemical and pharmaceutical research. nih.gov The parent structures, including ortho, meta, and para-aminobenzoic acid, provide a versatile scaffold for chemical modification. nih.gov The presence of both an amino and a carboxyl group on the aromatic ring allows for a multitude of chemical transformations, leading to a diverse library of compounds with a broad spectrum of biological activities and material properties. nih.govamazonaws.com

Research into aminobenzoate derivatives has yielded compounds with applications ranging from local anesthetics to antimicrobial and cytotoxic agents. mdpi.compharmacy180.com For instance, the structural motif of aminobenzoate is central to the development of various pharmaceuticals. nih.gov The ability to substitute at both the amino and carboxyl functionalities enables chemists to fine-tune the steric and electronic properties of the molecule, thereby influencing its biological interactions and physical characteristics. this compound, as a disubstituted aminobenzoate, represents a specific yet important branch of this research, offering a unique combination of a secondary amine and an ethyl ester that influences its reactivity and potential applications.

Significance As a Chemical Entity in Organic Synthesis

The primary significance of Ethyl 3-(methylamino)benzoate in academic research lies in its role as a versatile building block in organic synthesis. smolecule.com Its structure incorporates several reactive sites that can be selectively targeted to construct more elaborate molecular architectures.

The methylamino group is a key functional group that can undergo various transformations. It can participate in nucleophilic substitution reactions, allowing for the introduction of diverse substituents. Furthermore, the amino group can be acylated, alkylated, or used in coupling reactions to form larger, more complex molecules. For example, it can serve as a precursor in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.

The ethyl ester functionality also provides a handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. This versatility makes this compound a valuable starting material for the synthesis of a wide range of target molecules.

The synthesis of this compound itself can be achieved through various methods, often involving the esterification of 3-(methylamino)benzoic acid with ethanol (B145695) in the presence of an acid catalyst. Another common route involves the reduction of a nitro group precursor, such as in the synthesis of the related compound ethyl 3-amino-4-(methylamino)benzoate from ethyl 4-(methylamino)-3-nitrobenzoate using a palladium on carbon catalyst. chemicalbook.com

Overview of Research Domains Investigating Ethyl 3 Methylamino Benzoate

Established Synthetic Pathways

Reductive amination is a versatile method for forming amines from carbonyl compounds. masterorganicchemistry.com In the context of this compound synthesis, this typically involves the reaction of an appropriate aminobenzoate precursor with an aldehyde or ketone to form an imine, which is then reduced to the desired amine. masterorganicchemistry.com This method effectively installs a methyl group onto the amino group of the benzoate (B1203000) derivative.

A common strategy involves the reaction of ethyl 3-aminobenzoate (B8586502) with formaldehyde (B43269) in the presence of a reducing agent. The reducing agent of choice is often sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as they can selectively reduce the imine intermediate without affecting other functional groups present in the molecule. masterorganicchemistry.com The general versatility of reductive amination allows for the installation of various alkyl groups on an amine by selecting the appropriate aldehyde. masterorganicchemistry.com

Another well-established route to this compound involves the reduction of a nitro-substituted precursor, such as ethyl 3-nitrobenzoate. The nitro group can be reduced to an amino group, which is then methylated.

A specific example is the synthesis of ethyl 3-amino-4-(methylamino)benzoate, where ethyl 4-(methylamino)-3-nitrobenzoate is reduced. chemicalbook.com In this procedure, a solution of the nitro compound in methanol (B129727) is treated with a palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com The reaction is typically carried out in a Parr shaker at room temperature under hydrogen pressure (e.g., 60 psi) for several hours. chemicalbook.com After the reaction is complete, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the desired product. chemicalbook.com This method has been reported to provide a high yield of 88%. chemicalbook.com

Similarly, methyl 3-nitrobenzoate can be reduced to methyl 3-aminobenzoate using hydrogen gas over a Pd-C catalyst in methanol, with quantitative yields reported. sciencemadness.org The resulting aminobenzoate can then be methylated in a subsequent step. Other reducing agents, such as sodium dithionite (B78146) or thiourea (B124793) dioxide in an aqueous basic solution, can also be employed for the reduction of nitrobenzoic acids. sciencemadness.org

Alternative and Novel Synthetic Approaches

N-alkylation offers a direct method for introducing a methyl group onto the nitrogen atom of an aminobenzoate derivative. This can be achieved by reacting an aminobenzoate with a methylating agent.

One approach involves the N-methylation of an intermediate using methyl iodide in the presence of a base like potassium carbonate. Another strategy uses iodomethane (B122720) to methylate an amine precursor under basic conditions, such as in the presence of sodium carbonate in dimethylformamide (DMF).

A related method involves the protection of the amino group before alkylation. For instance, an amine can be protected with a tert-butoxycarbonyl (Boc) group. The N-H proton of the Boc-protected amine can then be deprotonated by a strong base like sodium hydride (NaH), followed by the addition of an alkylating agent such as methyl iodide. chemrxiv.org The Boc protecting group can be subsequently removed under acidic conditions to yield the secondary amine. smolecule.com

This compound and its derivatives are often key intermediates in more complex multi-step synthetic sequences. For example, it can be a building block for the synthesis of biologically active compounds. smolecule.comsmolecule.com

One documented multi-step synthesis involves the preparation of a benzimidazole (B57391) derivative. medcraveonline.com In this sequence, ethyl 4-(methylamino)-3-nitrobenzoate undergoes a reductive cyclization with an aldehyde in the presence of sodium dithionite to form a benzimidazole core. medcraveonline.com

Another example is the synthesis of a caffeic acid phenethyl amide analogue, which starts from 4-fluoro-3-nitrobenzoic acid. mdpi.com This is converted to methyl 3-amino-4-(methylamino)benzoate through a series of steps including esterification, reaction with methylamine, and reduction of the nitro group with zinc metal. mdpi.com This intermediate is then used to construct the final complex molecule. mdpi.com

Reagent Systems and Reaction Conditions in this compound Synthesis

The choice of reagents and reaction conditions is critical for the successful synthesis of this compound and its derivatives.

| Synthetic Step | Reagents | Conditions | Yield | Reference |

| Reduction of Nitro Group | 10% Pd/C, H₂ | Methanol, Room Temperature, 60 psi | 88% | chemicalbook.com |

| Reduction of Nitro Group | Zinc, NH₄Cl | THF/H₂O/Methanol, 0 °C | 91% | mdpi.com |

| N-Methylation | Methyl iodide, K₂CO₃ | - | - | |

| N-Alkylation (Boc-protected) | NaH, Methyl iodide | THF, 0 °C to Room Temperature | - | chemrxiv.org |

| Esterification | Ethanol (B145695), H₂SO₄ | Reflux | - |

In reductive amination , common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com For the reduction of nitro groups , catalytic hydrogenation with Pd/C and hydrogen gas is a standard method. chemicalbook.comsciencemadness.org Alternative reducing systems include zinc metal in the presence of ammonium (B1175870) chloride. mdpi.com

N-alkylation reactions typically employ a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate or sodium hydride. chemrxiv.org The choice of solvent is also important, with polar aprotic solvents like DMF often being used.

Esterification of the corresponding carboxylic acid is usually carried out using an alcohol (ethanol in this case) and a strong acid catalyst like sulfuric acid, often under reflux conditions.

Yield Optimization Strategies and Scalability Considerations in Synthetic Protocols

The efficient synthesis of this compound is crucial for its application in various chemical industries. Optimizing reaction yields and ensuring the scalability of the synthetic process are key factors in making its production economically viable. This section explores strategies to enhance yield and addresses the considerations necessary for transitioning from laboratory-scale synthesis to large-scale industrial production.

Yield Optimization Strategies

The optimization of synthetic protocols for this compound involves a systematic investigation of various reaction parameters to maximize the product yield and purity. While specific literature on the optimization of this compound's synthesis is limited, principles derived from the synthesis of analogous benzoate esters can be applied. Key parameters for optimization include the choice of reagents, catalysts, solvent systems, reaction temperature, and time.

One common route to N-alkylated aminobenzoates involves the N-alkylation of an aminobenzoate precursor. For instance, the methylation of an ethyl 3-aminobenzoate precursor would be a direct approach. Optimization of such a reaction would involve screening different methylating agents (e.g., methyl iodide, dimethyl sulfate), bases, and solvents to achieve high selectivity and yield.

Another viable synthetic pathway is the esterification of 3-(methylamino)benzoic acid. The optimization of this Fischer esterification would focus on the choice of acid catalyst, the ethanol to substrate ratio, and the effective removal of water to drive the reaction equilibrium towards the product.

A third approach involves the reduction of a nitro group followed by methylation. For example, the synthesis of the related compound, ethyl 3-amino-4-(methylamino)benzoate, is achieved by the reduction of ethyl 4-(methylamino)-3-nitrobenzoate using 10% Pd/C catalyst under hydrogen pressure, resulting in a high yield of 88%. chemicalbook.com Optimization of this type of reaction would involve catalyst loading, hydrogen pressure, temperature, and solvent selection.

The following table outlines potential optimization strategies for key reaction types in the synthesis of this compound, based on established chemical principles and findings for similar compounds.

| Parameter | Optimization Strategy | Rationale |

|---|---|---|

| Catalyst | Screening of various acid catalysts (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) for esterification, or different transition metal catalysts (e.g., Pd, Pt, Ni) for reduction steps. | The choice of catalyst can significantly impact reaction rate and selectivity, minimizing side reactions and improving yield. |

| Solvent | Evaluation of different solvents, such as polar aprotic (e.g., DMF, THF) or protic solvents (e.g., ethanol, methanol), based on the reaction type. smolecule.com | The solvent affects reactant solubility, reagent stability, and reaction kinetics. For instance, polar aprotic solvents can enhance the rate of nucleophilic substitution. smolecule.com |

| Temperature | Conducting the reaction at various temperatures to find the optimal balance between reaction rate and prevention of side product formation or decomposition. | Higher temperatures generally increase reaction rates but can also lead to undesired byproducts. |

| Reaction Time | Monitoring the reaction progress over time to determine the point of maximum conversion without significant product degradation. | Prolonged reaction times do not always lead to higher yields and can increase the likelihood of side reactions. |

| Reagent Stoichiometry | Varying the molar ratios of reactants, such as the excess of ethanol in esterification, to shift the equilibrium towards the product. | Optimizing stoichiometry ensures complete conversion of the limiting reagent and can maximize yield. |

Scalability Considerations

Transitioning a synthetic protocol from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

A key consideration for scalability is the choice of synthetic route. A route that is high-yielding at the gram scale may not be suitable for kilogram or ton-scale production due to factors like the cost and handling of reagents, energy consumption, and waste generation. For instance, reactions requiring cryogenic temperatures or high-pressure hydrogenation may be more complex and costly to implement on a large scale. chemicalbook.com

The use of continuous flow reactors is a modern approach to scaling up chemical production. These systems offer better control over reaction parameters such as temperature and mixing, leading to improved consistency and potentially higher yields compared to batch reactors. They can also enhance safety by minimizing the volume of hazardous materials at any given time.

Purification methods must also be scalable. While laboratory-scale purification often relies on column chromatography, this method can be impractical and expensive for large quantities. Industrial-scale purification typically favors techniques like crystallization, distillation, and extraction, which are more amenable to large volumes. The development of a robust crystallization process is often a critical step in achieving the desired purity on a large scale.

The following table summarizes key considerations for the scalable synthesis of this compound.

| Consideration | Scalability Implications |

|---|---|

| Reagent Cost and Availability | Reagents that are inexpensive and readily available in bulk are preferred for industrial production to ensure economic viability. |

| Reaction Safety and Exotherms | Reactions must be well-characterized to manage heat generation (exotherms) and prevent runaway reactions, which are more challenging to control in large reactors. |

| Process Control | Implementing robust process analytical technology (PAT) to monitor and control critical process parameters in real-time is essential for consistent product quality and yield. |

| Waste Management | The environmental impact and cost of waste disposal are significant at an industrial scale. Processes that minimize waste (high atom economy) are preferred. |

| Equipment | The synthesis must be adaptable to standard industrial chemical reactors and equipment to avoid significant capital investment. |

| Regulatory Compliance | The manufacturing process must adhere to relevant safety and environmental regulations. |

In a successful scale-up, a 100 g scale reaction of a related indane dimer synthesis demonstrated that the diastereoselectivity was unaffected by the increase in scale, yielding 63% of the desired product after purification by trituration, an unoptimized but scalable method. acs.org This highlights the importance of choosing purification techniques that are effective at larger scales.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), provides a detailed map of the proton environments within the molecule. The aromatic region of the spectrum displays a complex multiplet pattern between δ 7.59 and 6.75 ppm, corresponding to the four protons on the benzene (B151609) ring. The ethyl ester group is clearly identified by a quartet at δ 4.35 ppm (J = 7.2 Hz), representing the two methylene (B1212753) (-CH₂) protons, and a triplet at δ 1.37 ppm (J = 7.2 Hz) for the three methyl (-CH₃) protons. A singlet at δ 2.87 ppm is assigned to the three protons of the N-methyl group. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 7.59-7.18 | m | 3H | - | Aromatic-H |

| 7.00-6.75 | m | 1H | - | Aromatic-H |

| 4.35 | q | 2H | 7.2 | -OCH₂CH₃ |

| 2.87 | s | 3H | - | -NHCH₃ |

| 1.37 | t | 3H | 7.2 | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 300 MHz

The ¹³C NMR spectrum complements the proton data by defining the carbon skeleton. The spectrum shows ten distinct carbon signals, consistent with the molecular structure. The carbonyl carbon of the ester group appears downfield at δ 167.1 ppm. The aromatic carbons are observed in the region of δ 112.8 to 149.3 ppm. Specifically, the carbon atom attached to the nitrogen (C-N) is found at δ 149.3 ppm, and the carbon attached to the ester group is at δ 131.3 ppm. The ethyl group carbons are located at δ 60.8 ppm (-OCH₂) and δ 14.3 ppm (-CH₃), while the N-methyl carbon resonates at δ 30.6 ppm. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 167.1 | C=O (Ester) |

| 149.3 | Aromatic C-N |

| 131.3 | Aromatic C-COO |

| 129.0 | Aromatic C-H |

| 119.2 | Aromatic C-H |

| 116.8 | Aromatic C-H |

| 112.8 | Aromatic C-H |

| 60.8 | -OCH₂CH₃ |

| 30.6 | -NHCH₃ |

| 14.3 | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 75 MHz

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

While a specific experimental IR spectrum for this compound is not detailed in the surveyed literature, the expected vibrational frequencies can be predicted based on its functional groups. A strong absorption band is anticipated for the C=O stretch of the ester group, typically appearing in the range of 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to produce a moderate band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are predicted to be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹. The C-O stretching of the ester group would likely result in two bands between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular formula of this compound. The protonated molecule [M+H]⁺ has a calculated m/z of 180.1025 and an experimentally found value of 180.1006, which corroborates the chemical formula C₁₀H₁₃NO₂. researchgate.net Predicted mass spectrometry data also suggests the formation of other adducts such as [M+Na]⁺ with a theoretical m/z of 202.08386.

The fragmentation pattern under electron ionization would likely involve characteristic losses. A primary fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), which would result in a fragment ion with an m/z of 134, corresponding to the [M-45]⁺ acylium ion. researchgate.net Further fragmentation could involve the loss of carbon monoxide (CO) from this ion.

X-ray Crystallography for Solid-State Structural Analysis

As of the current literature survey, no public domain data from single-crystal X-ray diffraction studies of this compound is available. Therefore, information regarding its crystal system and space group has not been determined or reported.

Unit Cell Parameters and Molecular Conformation in the Crystal Lattice

There is currently no published crystallographic data detailing the unit cell parameters (a, b, c, α, β, γ), crystal system, or space group for this compound. Consequently, a description of the molecular conformation of the molecule within the crystal lattice, including bond lengths, bond angles, and dihedral angles of the constituent atoms, cannot be provided.

Intermolecular Interactions (e.g., Hydrogen Bonding, C–H···π interactions)

Without a determined crystal structure, a detailed analysis of the intermolecular interactions present in the solid state of this compound is not possible. While it can be hypothesized that the secondary amine (N-H) group and the carbonyl group of the ester could participate in hydrogen bonding, and the aromatic ring could be involved in C–H···π and π–π stacking interactions, the specific geometry and network of these interactions remain unknown.

A comprehensive understanding of the supramolecular assembly of this compound requires experimental crystallographic studies, which are not available at the time of this writing.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of compounds like Ethyl 3-(methylamino)benzoate. These methods provide insights into the geometric and electronic structures, which are fundamental to understanding chemical reactivity and behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between accuracy and computational cost. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X are commonly used. B3LYP is a hybrid functional that is well-suited for a broad range of organic molecules, while M06-2X is often preferred for systems where non-covalent interactions are significant. cam.ac.ukacademie-sciences.fr These methods are used to perform the analyses detailed in the following sections.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound The following data is illustrative and represents typical values expected from a DFT/B3LYP calculation based on analogous structures.

| Parameter | Bond/Angle | Expected Value |

| Bond Length (Å) | C-N (amino) | ~1.38 |

| C=O (ester) | ~1.22 | |

| C-O (ester) | ~1.35 | |

| N-H | ~1.01 | |

| Aromatic C-C | ~1.39 - 1.41 | |

| Bond Angle (°) | C-N-C | ~122 |

| O=C-O | ~124 | |

| C-C-N (ring) | ~120 | |

| Dihedral Angle (°) | C-C-N-C | ~0 or ~180 |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the nitrogen atom of the methylamino group, which is an electron-donating substituent. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing ethyl ester group and the aromatic ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. rsc.org

Table 2: Predicted Frontier Orbital Energies for this compound Values are illustrative, based on calculations for similar aromatic esters. rsc.orgrsc.org

| Orbital | Energy (eV) | Description |

| HOMO | ~ -5.8 eV | Electron-donating region (amino group, phenyl ring) |

| LUMO | ~ -1.2 eV | Electron-accepting region (ester group, phenyl ring) |

| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV | Indicates moderate chemical stability |

The Molecular Electrostatic Potential (MEP) is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, revealing the charge distribution. nih.gov Different colors on the MEP map indicate different potential values, identifying regions prone to electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These areas have an excess of electrons and are characteristic of nucleophilic reactivity, making them susceptible to attack by electrophiles. For this compound, the most negative potential is expected around the carbonyl oxygen of the ester group due to its high electronegativity and lone pairs. The nitrogen atom of the methylamino group would also exhibit negative potential.

Positive Regions (Blue): These areas are electron-deficient and represent sites for electrophilic reactivity, which are attractive to nucleophiles. Positive potential is generally found around the hydrogen atoms, particularly the N-H proton of the amino group.

Neutral Regions (Green): These areas have a near-zero potential, typically found over the carbon skeleton of the aromatic ring.

The MEP map provides a clear, three-dimensional picture of where the molecule is most likely to interact with other chemical species. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.de

A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger electronic interactions.

For this compound, significant interactions would include:

Delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the benzene ring (LP(N) → π*(C-C)).

Hyperconjugative interactions involving the π orbitals of the ring and the antibonding orbitals of the ester group.

These interactions are crucial for stabilizing the molecule and understanding the influence of the substituents on the aromatic system. uni-muenchen.de

Table 3: Predicted Significant NBO Donor-Acceptor Interactions for this compound The following data is illustrative of typical interactions and stabilization energies expected from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (Cring-Cring) | ~40-50 | π-conjugation, resonance |

| π (Cring-Cring) | π* (C=O) | ~15-25 | Resonance with ester group |

| LP (Ocarbonyl) | σ* (C-Oester) | ~20-30 | Intramolecular hyperconjugation |

| σ (C-H) | π* (Cring-Cring) | ~2-5 | Hyperconjugation |

Vibrational frequency analysis, calculated using DFT, predicts the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration. Comparing these theoretical frequencies with experimental spectra helps in the assignment of vibrational bands to specific functional groups and motions within the molecule. nih.gov It is standard practice to scale the calculated harmonic frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic values. nih.govruc.dk

The Potential Energy Distribution (PED) analysis further clarifies the nature of each vibrational mode by quantifying the contribution of individual internal coordinates (like bond stretching or angle bending) to that mode.

For this compound, key vibrational modes would include:

N-H stretching: A characteristic band in the 3300-3500 cm-1 region.

C-H stretching: Aromatic C-H stretches above 3000 cm-1 and aliphatic C-H stretches from the methyl and ethyl groups just below 3000 cm-1.

C=O stretching: A strong, prominent band for the ester carbonyl group, typically around 1700-1730 cm-1.

C-N stretching: Found in the 1250-1350 cm-1 range.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm-1 region.

Table 4: Predicted Major Vibrational Frequencies for this compound Frequencies are illustrative and represent typical scaled values expected from a B3LYP calculation. nih.govsmsjournals.com

| Vibrational Mode | Expected Frequency (cm-1) | Description |

| ν(N-H) | ~3450 | N-H bond stretch |

| ν(C-H)aromatic | ~3050-3100 | Aromatic C-H stretch |

| ν(C-H)aliphatic | ~2900-2980 | Ethyl & Methyl C-H stretch |

| ν(C=O) | ~1720 | Ester carbonyl stretch |

| ν(C=C) | ~1580, 1480 | Aromatic ring stretch |

| ν(C-N) | ~1340 | C-N bond stretch |

| ν(C-O) | ~1250 | Ester C-O stretch |

Density Functional Theory (DFT) Studies (e.g., B3LYP, M06-2X)

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics, including optical switching and data storage. researchgate.net Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system (a D-π-A structure), are promising candidates for NLO materials. nih.gov The structure of benzoate (B1203000) derivatives can facilitate a significant shift of electrons from the donor to the acceptor, making the molecule dipolar and a potential NLO chromophore. nih.gov

For instance, studies on related Schiff base molecules like ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) have shown that the presence of an electron-donating group (like -OCH3) and an electron-accepting group (like -COOC2H5) makes them promising for NLO applications. nih.gov In the case of this compound, the methylamino group (-NHCH3) acts as an electron donor, while the ethyl carboxylate group (-COOC2H5) functions as an electron acceptor, connected by the benzene π-system.

Computational investigations using Density Functional Theory (DFT) are commonly employed to predict NLO properties. nih.gov The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which quantify the NLO response. DFT calculations on similar benzoate derivatives have revealed that substitutions with strong electron donors can significantly enhance NLO activities. nih.gov Research on other organic polymers has also demonstrated that incorporating chromophores with large NLO coefficients can lead to materials with outstanding Second Harmonic Generation (SHG) effects, which are vital for developing optoelectronic devices. mdpi.com While specific computational data for this compound is not detailed in the available literature, the general principles of D-π-A systems strongly suggest its potential as an NLO material. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides detailed insights into the dynamic behavior of molecules and their interactions with their environment, such as solvents or biological macromolecules. mdpi.com

MD simulations are particularly useful for understanding complex systems like ionic liquids or molecules in solution. mdpi.comresearchgate.net For example, MD simulations have been used to develop and validate force fields for triazolium- and benzoate-based ionic liquids, which are important for modeling their interactions with substances like cellulose. mdpi.com These simulations require well-optimized force field parameters to accurately reproduce intermolecular forces, such as hydrogen bonding, with near quantum chemical accuracy. mdpi.com

While specific MD simulation studies focused solely on this compound are not prominently available, the methodology is well-established for related compounds. Simulations of benzoate ions in aqueous solutions or as part of ionic liquids help elucidate their microstructure and interactions. mdpi.com Such a study on this compound would involve placing the molecule in a simulation box, often with a solvent like water, and calculating the trajectories of all atoms based on a chosen force field. The results would provide information on its conformational flexibility, solvation shell structure, and potential for intermolecular interactions, which are fundamental to understanding its chemical behavior in various media.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies, pioneered by Hammett, aim to quantify the connection between a molecule's structure and its chemical reactivity. nih.govacs.org These studies are fundamental in organic chemistry for understanding reaction mechanisms and predicting reaction rates based on substituent effects. nih.gov

The reactivity of an aromatic compound like this compound is influenced by the electronic effects of its substituents—the activating methylamino group and the deactivating ethyl carboxylate group. Theoretical chemistry offers various descriptors to quantify these effects. acs.org

Correlation with Experimental Kinetic Data

For example, kinetic studies on the enzymatic reactions of various benzoate derivatives provide insight into how substituents affect reactivity. In a study involving the enzyme TsaM, the apparent kinetic parameters were measured for several para-substituted benzoates. The data shows how changes in the substituent group impact the Michaelis constant (KM) and the catalytic rate (kcat). nih.gov While this data is for the para-isomers, it illustrates the direct link between structure and measured reaction kinetics.

| Substrate | KMapp (μM) | kcatapp (min−1) | kcatapp/KMapp (M−1 sec−1) |

|---|---|---|---|

| 4-ethylbenzoate | 65 ± 3.8 | 3.6 ± 0.34 | 930 ± 95 |

| p-(methoxy)benzoate | 180 ± 8.9 | 1.6 ± 0.25 | 150 ± 20 |

| p-(methylamino)benzoate | 240 ± 11 | 1.6 ± 0.13 | 110 ± 8.8 |

| p-(methylthio)benzoate | 240 ± 2.5 | 1.3 ± 0.16 | 88 ± 14 |

This correlation is not limited to enzymatic reactions. For electrophilic aromatic substitutions, theoretically computed reaction barrier heights show strong correlations with experimental rate constants for a wide range of substituted benzenes. nih.govacs.org

Theoretical Descriptors of Reactivity (e.g., Atomic Charges, Barrier Heights)

Quantum chemical calculations provide numerous theoretical descriptors that serve as powerful tools for predicting and rationalizing chemical reactivity. Among the most useful are atomic charges and reaction barrier heights. acs.orgresearchgate.net

Atomic Charges: The distribution of electron density in a molecule is a critical factor determining its reactivity. nih.gov Atomic charges, calculated through methods like Hirshfeld or Natural Population Analysis (NPA), can serve as reliable descriptors of reactivity. researchgate.net For instance, in electrophilic aromatic substitution, there is a strong correlation between the calculated Hirshfeld charges on the ring carbon atoms and the reaction barrier heights. nih.govacs.org In a series of substituted alkyl benzoates, the atomic charge on the carbonyl oxygen atom has been shown to correlate well with experimental shifts in O-H stretching frequencies upon hydrogen bonding, which is a measure of basicity and reactivity. researchgate.net

| Molecule | qO(Hirsh) | qO(CM5) | qO(NPA) | Δν(OH)exp (cm-1) |

|---|---|---|---|---|

| ethyl benzoate | -0.2919 | -0.3420 | -0.6368 | 81 |

| ethyl 4-methylbenzoate | -0.2949 | -0.3450 | -0.6402 | 85 |

| ethyl 3-methylbenzoate | -0.2928 | -0.3431 | -0.6384 | 83 |

| ethyl 4-methoxybenzoate | -0.2982 | -0.3482 | -0.6446 | 88 |

| ethyl 4-(dimethylamino)benzoate (B8555087) | -0.3065 | -0.3562 | -0.6546 | 106 |

| ethyl 3-fluorobenzoate | -0.2876 | -0.3377 | -0.6310 | 74 |

Barrier Heights: The energy barrier, or activation energy, of a reaction is a direct measure of its kinetic feasibility. Theoretical calculations, often using methods like the M06-2X functional, can accurately evaluate the free energy differences for transition states and intermediates along a reaction pathway. nih.gov These calculated barrier heights for reactions like chlorination or nitration of substituted benzenes correlate well with experimental kinetic data, demonstrating the predictive power of computational chemistry in understanding reactivity. nih.gov

Chemical Reactivity and Derivatization Strategies

Reactions of the Ester Moiety

The ethyl ester group in Ethyl 3-(methylamino)benzoate is susceptible to reactions typical of carboxylic acid esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(methylamino)benzoic acid, under either acidic or basic conditions. sserc.org.uklibretexts.org Alkaline hydrolysis, often referred to as saponification, is carried out using a base like sodium hydroxide, resulting in the formation of the sodium salt of the carboxylic acid. libretexts.org Subsequent acidification yields the free carboxylic acid. sserc.org.uk Acid-catalyzed hydrolysis, the reverse of esterification, is an equilibrium reaction that can be driven to completion by using a large excess of water. libretexts.org

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of a different alcohol. google.comresearchgate.net For instance, reacting this compound with methanol (B129727) in the presence of a catalyst would yield mthis compound.

Reactions of the Secondary Amine Moiety (N-Methylamino Group)

The secondary amine is a key functional group that imparts nucleophilic character to the molecule, making it a site for various modifications.

Alkylation: The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with alkyl halides. smolecule.comlibretexts.org This reaction can introduce additional alkyl groups to the nitrogen atom, leading to the formation of tertiary amines. libretexts.orgmasterorganicchemistry.com For example, reaction with an alkyl halide in the presence of a base can yield the corresponding N,N-dialkyl derivative. researchgate.net However, the reaction can be complex, as the resulting tertiary amine can also be alkylated to form a quaternary ammonium (B1175870) salt. libretexts.org

Acylation: The secondary amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form amides. researchgate.netarkat-usa.org This reaction is a common strategy to introduce various acyl groups, which can significantly alter the compound's properties. arkat-usa.org Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to facilitate these couplings, especially in peptide synthesis. researchgate.net

Demethylation of the N-methylamino group can occur under specific conditions, particularly in the presence of oxidizing agents and UV radiation. Studies on analogous compounds like 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (ODPABA) have shown that demethylation can lead to the formation of the corresponding primary amine, 2-ethylhexyl 4-aminobenzoate. nih.govresearchgate.netjeeng.net This process can also be accompanied by the formation of formaldehyde (B43269). nih.govresearchgate.net In the presence of reactive species like sodium hypochlorite, chlorinated demethylated products can also be formed. nih.govresearchgate.net

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The existing substituents on the ring, the methylamino group and the ethyl ester group, direct the position of the incoming electrophile.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogenating agent and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, although the presence of the deactivating ester group can make these reactions challenging.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. mdpi.com The functional groups present in this compound make it a potential candidate for use in certain MCRs. For instance, the amine functionality could participate as the amine component in reactions like the Ugi or Passerini reactions, which are powerful tools for generating molecular diversity. mdpi.com While specific examples involving this compound in MCRs are not extensively documented in the provided search results, its structure is amenable to such synthetic strategies.

Derivatization for Specialized Analytical Applications

Chemical derivatization is a technique used to modify a compound to enhance its detection and analysis, particularly in chromatography and mass spectrometry. greyhoundchrom.comresearchgate.net The functional groups in this compound can be targeted for derivatization to improve its analytical characteristics.

For example, the secondary amine can be reacted with various derivatizing agents to introduce a tag that enhances its detectability. nih.gov Common derivatization strategies for amines include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to create volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS). nih.gov For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency and chromatographic retention. researchgate.net

The following table summarizes some potential derivatization reactions for this compound for analytical purposes.

| Functional Group | Derivatization Reaction | Reagent Example | Purpose |

| Secondary Amine | Acylation | Trifluoroacetic anhydride (TFAA) | Increase volatility for GC-MS |

| Secondary Amine | Alkylation | Alkyl chloroformate | Improve chromatographic properties |

| Aromatic Ring | Bromination | N-Bromosuccinimide | Introduce a heavy atom for detection |

Ethyl 3 Methylamino Benzoate As a Synthetic Intermediate and Privileged Scaffold

Precursor in the Synthesis of Complex Organic Molecules (e.g., Pharmaceuticals and Fine Chemicals)

Ethyl 3-(methylamino)benzoate is a valuable precursor in the multi-step synthesis of a wide array of complex organic molecules, including those with significant biological activity. Its utility stems from the presence of two key functional groups: the secondary amine and the ethyl ester. These groups can be selectively modified to build more intricate molecular architectures.

In pharmaceutical research, this compound and its derivatives are employed as building blocks for creating novel therapeutic agents. For instance, it serves as an intermediate in the synthesis of compounds targeting neurological disorders and cancer. smolecule.com The synthesis of various bioactive compounds, such as those with potential analgesic and anti-inflammatory effects, often involves intermediates derived from substituted benzoates like this compound. chemicalbook.com

A notable example of its application is in the synthesis of DCLK1 kinase inhibitors. In one study, ethyl 2-(methylamino)benzoate was used as a starting material to create a complex diazepinone scaffold, demonstrating its role in generating molecules with potential anticancer properties. nih.gov Furthermore, the synthesis of certain local anesthetics and other therapeutic agents utilizes similar substituted benzoates as key intermediates. smolecule.com

The general synthetic utility is highlighted by its inclusion in various patented chemical processes. For example, it has been used in the preparation of substituted benzimidazoles, which are investigated as inhibitors of transforming growth factor-β kinase. google.com The reactivity of the methylamino group allows for further functionalization, such as acylation or alkylation, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing multiple avenues for molecular elaboration. nii.ac.jp

Building Block for Heterocyclic Compounds

The structural features of this compound make it an excellent starting material for the synthesis of various heterocyclic compounds. The presence of the amine and the aromatic ring allows for cyclization reactions to form fused ring systems, which are common motifs in many biologically active molecules.

Derivatives of this compound are utilized in the construction of quinazoline (B50416) derivatives. For example, ethyl 3-amino-4-(methylamino)benzoate is a key building block for preparing a variety of pharmaceuticals and bioactive compounds, including novel heterocyclic structures. lookchem.comchemicalbook.com This highlights the importance of the specific substitution pattern on the benzoate (B1203000) ring for directing the formation of desired heterocyclic systems.

The synthesis of complex heterocyclic scaffolds, such as those found in kinase inhibitors, often begins with simple, functionalized aromatic compounds. Ethyl 2-(methylamino)benzoate, a positional isomer, has been used to synthesize 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] smolecule.comchemicalbook.comdiazepin-6-ones, which are potent DCLK1 kinase inhibitors. nih.gov This demonstrates how the strategic placement of the methylamino and ester groups on the benzene (B151609) ring facilitates the construction of complex, multi-ring systems.

The following table provides examples of heterocyclic systems synthesized from derivatives of aminobenzoates:

| Starting Material Isomer/Derivative | Resulting Heterocyclic System | Reference |

| Ethyl 2-(methylamino)benzoate | 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] smolecule.comchemicalbook.comdiazepin-6-one | nih.gov |

| Ethyl 3-amino-4-(methylamino)benzoate | Novel heterocyclic compounds | lookchem.com |

| Methyl 4-(methylamino)benzoate | Quinazoline derivatives |

Contribution to the Development of Chemical Libraries

This compound and similar "hot building blocks" are instrumental in the development of focused chemical libraries for drug discovery. google.com These libraries consist of a collection of structurally related compounds that are systematically synthesized to explore a wide range of chemical space and identify new bioactive molecules. The concept of "hot building blocks" refers to molecular scaffolds that are frequently found in biologically active compounds with diverse therapeutic applications. google.com

The utility of this compound in this context lies in its potential for derivatization. The methylamino and ethyl ester groups serve as handles for combinatorial synthesis, allowing for the rapid generation of a large number of analogs with varied substituents. google.com This approach enables the exploration of structure-activity relationships and the optimization of lead compounds.

For example, a library of compounds can be generated by reacting this compound with a diverse set of carboxylic acids to form a library of amides, or by modifying the ester group to create a variety of other functional derivatives. This systematic approach to generating structural diversity is a cornerstone of modern drug discovery. The use of such building blocks in creating focused libraries increases the probability of identifying compounds with desired biological activities. google.com

Applications in the Design of Bioactive Compounds

The scaffold of this compound is a valuable starting point for the rational design of new bioactive compounds. Its structural features can be systematically modified to optimize interactions with biological targets.

Scaffold Derivatization and Structural Diversity

The derivatization of the this compound scaffold is a key strategy for generating structural diversity in the pursuit of novel bioactive compounds. nih.gov The ability to introduce a wide range of chemical functionalities at specific positions on the molecule allows for the fine-tuning of its physicochemical and pharmacological properties.

One common approach is the modification of the methylamino group. This can be achieved through acylation with various carboxylic acids or reaction with sulfonyl chlorides to introduce different substituents. These modifications can alter the compound's size, shape, and hydrogen bonding capabilities, which can in turn influence its binding affinity for a biological target.

Another point of derivatization is the ethyl ester. This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a library of amides. Alternatively, the ester can be reduced to an alcohol, providing another site for further chemical modification.

The aromatic ring itself can also be a site for derivatization, although this is often more challenging. However, the existing substituents can direct the position of new groups introduced through electrophilic aromatic substitution.

A study on DCLK1 kinase inhibitors demonstrated how systematic derivatization of a related scaffold led to compounds with improved selectivity. nih.gov Similarly, the development of dual inhibitors for discoidin domain receptors involved the strategic modification of a benzamide (B126) scaffold. acs.org

Exploration of Structure-Activity Relationships (SAR)

The systematic derivatization of the this compound scaffold is crucial for exploring structure-activity relationships (SAR). nih.gov SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By synthesizing and testing a series of related compounds, researchers can determine which modifications lead to an increase or decrease in potency, selectivity, or other desirable properties. jst.go.jp

For example, a study on MMP-2/9 inhibitors used a lead compound and systematically modified different parts of the molecule to understand their impact on inhibitory activity. jst.go.jp This approach allows for the identification of a pharmacophore, which is the essential arrangement of functional groups required for biological activity.

The following table illustrates a hypothetical SAR study based on the derivatization of the this compound scaffold:

| Position of Modification | Type of Modification | Effect on Activity | Hypothetical Rationale |

| Methylamino Group | Acylation with bulky group | Decreased | Steric hindrance at the binding site. |

| Methylamino Group | Acylation with small, polar group | Increased | Formation of a key hydrogen bond. |

| Ethyl Ester | Hydrolysis to carboxylic acid | Increased | Ionic interaction with a positively charged residue in the target protein. |

| Aromatic Ring | Addition of an electron-withdrawing group | Increased | Enhanced binding through electronic interactions. |

Such SAR studies are fundamental to the process of lead optimization in drug discovery, guiding the design of more potent and selective therapeutic agents. nih.govjst.go.jp

Role in Multi-Target Directed Ligands

The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex diseases like Alzheimer's. nih.govnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a reduced risk of drug resistance compared to single-target drugs.

The this compound scaffold can serve as a core structure for the design of MTDLs. By incorporating different pharmacophoric elements onto this scaffold, it is possible to create hybrid molecules that can bind to two or more distinct targets. researchgate.net

For example, a fragment of a known acetylcholinesterase inhibitor could be linked to the this compound core, while another fragment known to inhibit monoamine oxidase B could be attached at a different position. The resulting hybrid molecule would have the potential to modulate both of these key targets in Alzheimer's disease. nih.gov

The design of MTDLs requires a deep understanding of the SAR for each target and the ability to combine the necessary structural features into a single, drug-like molecule. The versatility of the this compound scaffold makes it an attractive starting point for this challenging but potentially rewarding approach to drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing Ethyl 3-(methylamino)benzoate via reductive amination?

- Methodological Answer : Reductive amination of nitro intermediates is a common approach. For example, ethyl 3-nitrobenzoate derivatives can be reduced using hydrazine hydrate in the presence of a Pb/C catalyst under mild conditions (30–50°C, 4–6 hours). Monitoring reaction progress via TLC (using ethyl acetate/hexane, 3:7 v/v) ensures complete reduction. Post-reduction, purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) yields the final product with >90% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, CDCl) identifies methylamino protons (δ 2.8–3.1 ppm, singlet) and ester carbonyl (δ 4.3–4.5 ppm, quartet). Aromatic protons appear between δ 6.8–8.0 ppm .

- FT-IR : Confirms ester carbonyl (C=O stretch at ~1700 cm) and N-H stretches (3300–3500 cm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H] at m/z 195.1 (CHNO) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N) at 2–8°C. Avoid humidity to prevent ester hydrolysis. Regular stability testing via HPLC (C18 column, acetonitrile/water gradient) detects degradation products like 3-(methylamino)benzoic acid .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzoate ring influence the compound’s reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO, -Cl) at the para position increase ester hydrolysis rates due to enhanced carbonyl electrophilicity. Conversely, electron-donating groups (e.g., -OCH) stabilize the ester. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 260 nm for hydrolysis) quantify these effects .

Q. What are the common side reactions during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Over-reduction : Excessive catalyst (Pb/C) or prolonged reaction time reduces the methylamino group to methyl. Optimize catalyst loading (5–10 wt%) and monitor via GC-MS .

- Ester Hydrolysis : Acidic or aqueous conditions hydrolyze the ester. Use anhydrous solvents (e.g., dried DCM) and neutral pH buffers during workup .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Parameters include Lamarckian GA and grid boxes centered on active sites .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate using leave-one-out cross-validation (R > 0.8) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Standardized Protocols : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C using shake-flask method with HPLC quantification.

- Particle Size Analysis : Use dynamic light scattering (DLS) to ensure consistent particle size (<10 µm), as larger particles falsely lower solubility .

Data Analysis and Experimental Design

Q. How to design a kinetic study for the esterase-mediated hydrolysis of this compound?

- Methodological Answer :

- Enzyme Kinetics : Use porcine liver esterase (PLE) in PBS (pH 7.4) at 37°C. Monitor hydrolysis via UV-Vis (260 nm) or LC-MS. Calculate and using Lineweaver-Burk plots .

- Control Experiments : Include inhibitors (e.g., PMSF) to confirm enzyme-specific activity .

Q. What statistical methods are appropriate for analyzing variability in synthetic yield?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.